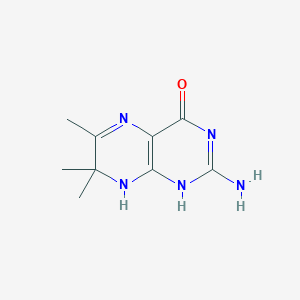

2-Amino-6,7,7-trimethyl-7,8-dihydropteridin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-6,7,7-trimethyl-7,8-dihydropteridin-4(3H)-one (also known as MTHFR) is an enzyme that plays a crucial role in the metabolism of folate and homocysteine. This enzyme is essential for the synthesis of DNA, RNA, and proteins, as well as for the methylation of DNA and other molecules. The malfunction of this enzyme has been linked to a variety of health problems, including birth defects, cardiovascular disease, and cancer.

Wirkmechanismus

MTHFR catalyzes the conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate, which is a crucial step in the synthesis of DNA, RNA, and proteins. This reaction also plays a critical role in the methylation of DNA and other molecules. Methylation is an essential process that regulates gene expression and other cellular functions.

Biochemical and Physiological Effects

The malfunction of MTHFR has been linked to various biochemical and physiological effects. For example, reduced MTHFR activity has been associated with elevated levels of homocysteine, which is a risk factor for cardiovascular disease. MTHFR polymorphisms have also been linked to an increased risk of neural tube defects and other birth defects.

Vorteile Und Einschränkungen Für Laborexperimente

MTHFR is an essential enzyme for many cellular processes, making it a valuable target for research. However, the complexity of its regulation and the impact of genetic variations on its activity can make studying MTHFR challenging. Additionally, the use of recombinant DNA technology to produce MTHFR can be expensive and time-consuming.

Zukünftige Richtungen

There are several future directions for research on MTHFR. One area of focus is the development of new therapies that target MTHFR activity to treat or prevent health conditions associated with its malfunction. Another area of research is the identification of new genetic variations that affect MTHFR activity and their impact on health outcomes. Finally, there is a need for further investigation into the complex regulation of MTHFR and its interaction with other cellular processes.

Synthesemethoden

The synthesis of MTHFR can be achieved through various methods, including chemical synthesis and recombinant DNA technology. Chemical synthesis involves the use of organic chemistry techniques to create the molecule from simpler building blocks. Recombinant DNA technology involves the insertion of the MTHFR gene into a bacterial or yeast host, which then produces the enzyme through fermentation.

Wissenschaftliche Forschungsanwendungen

MTHFR has been the subject of extensive scientific research, particularly in the fields of genetics, biochemistry, and medicine. Studies have investigated the role of MTHFR in various health conditions, including neural tube defects, cardiovascular disease, and cancer. Research has also focused on the genetic variations that affect MTHFR activity and their impact on health outcomes.

Eigenschaften

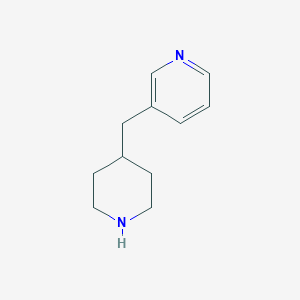

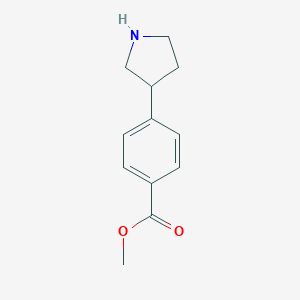

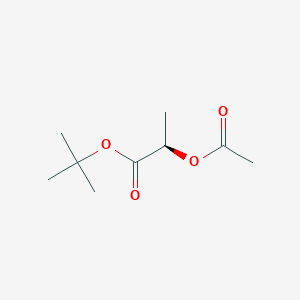

IUPAC Name |

2-amino-6,7,7-trimethyl-3,8-dihydropteridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5O/c1-4-9(2,3)14-6-5(11-4)7(15)13-8(10)12-6/h1-3H3,(H4,10,12,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGOBZCXLWFGBJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(NC1(C)C)N=C(NC2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611922 |

Source

|

| Record name | 2-Amino-6,7,7-trimethyl-7,8-dihydropteridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6,7,7-trimethyl-7,8-dihydropteridin-4(3H)-one | |

CAS RN |

10201-21-5 |

Source

|

| Record name | 2-Amino-6,7,7-trimethyl-7,8-dihydropteridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

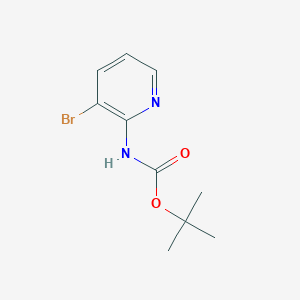

![1-Phenyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B177647.png)